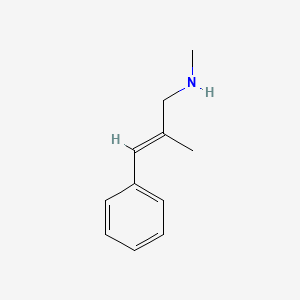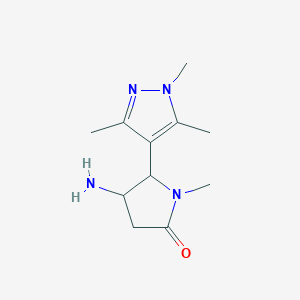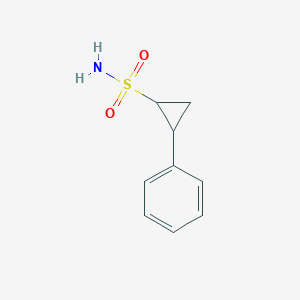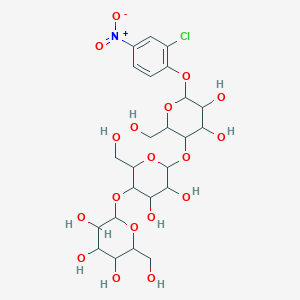
17beta-Dihydroequilenin-4,16,16-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17beta-Dihydroequilenin-4,16,16-d3: is a deuterium-labeled compound, specifically a stable isotope of 17beta-Dihydroequilenin. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research for tracing and quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Dihydroequilenin-4,16,16-d3 involves the incorporation of deuterium into the parent compound, 17beta-Dihydroequilenin. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of deuterium-labeled compounds like this compound involves large-scale synthesis using deuterated raw materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to meet research-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions: 17beta-Dihydroequilenin-4,16,16-d3 can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form reduced derivatives using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 17beta-Dihydroequilenin-4,16,16-d3 is used as a tracer in reaction mechanisms and kinetic studies. Its deuterium labeling allows for precise tracking of molecular transformations .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. Deuterium labeling helps in understanding the metabolic fate of drugs and other bioactive molecules.
Medicine: In medicine, this compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drugs. It aids in the development of safer and more effective therapeutic agents.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its stable isotope labeling provides valuable insights into reaction mechanisms and process optimization.
Mécanisme D'action
The mechanism of action of 17beta-Dihydroequilenin-4,16,16-d3 involves its role as a tracer in various biochemical and chemical processes. The deuterium atoms in the compound allow for precise tracking of molecular interactions and transformations. This helps in elucidating the molecular targets and pathways involved in these processes .
Comparaison Avec Des Composés Similaires
17beta-Dihydroequilenin: The parent compound without deuterium labeling.
17alpha-Dihydroequilenin: An isomer with different stereochemistry.
Equilenin: A related compound with a similar structure but different functional groups.
Uniqueness: 17beta-Dihydroequilenin-4,16,16-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various studies, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C18H20O2 |
|---|---|
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
(17S)-4,16,16-trideuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16?,17-,18?/m0/s1/i7D2,10D |
Clé InChI |
RYWZPRVUQHMJFF-XBLPQWITSA-N |
SMILES isomérique |
[2H]C1=C(C=CC2=C1C=CC3=C2CCC4(C3CC([C@@H]4O)([2H])[2H])C)O |
SMILES canonique |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B12312038.png)
![[2-(3-Aminobenzenesulfinyl)acetyl]urea](/img/structure/B12312041.png)
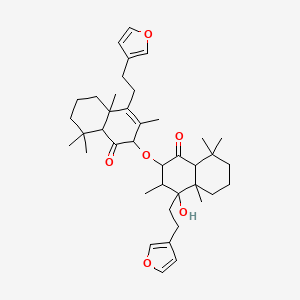
![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)
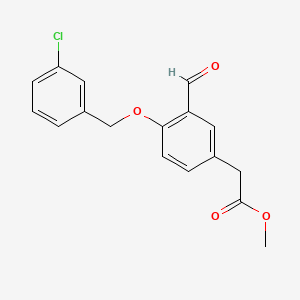

![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride](/img/structure/B12312084.png)
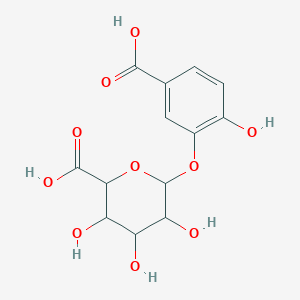
![2-amino-9-[5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12312087.png)
